molecular formula C9H9ClO3 B3043819 3-Chloro-2-methoxybenzoic acid methyl ester CAS No. 92992-36-4

3-Chloro-2-methoxybenzoic acid methyl ester

Cat. No. B3043819
CAS RN: 92992-36-4
M. Wt: 200.62 g/mol
InChI Key: UCLGISQRTPNLEX-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxybenzoic acid methyl ester, also known as methyl 3-chloro-2-methoxybenzoate, is a chemical compound with the molecular formula C9H9ClO3 . It has a molecular weight of 200.62 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methoxybenzoic acid methyl ester consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxyl group .


Physical And Chemical Properties Analysis

3-Chloro-2-methoxybenzoic acid methyl ester is a solid substance . It has a melting point of 118-123 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Involvement in O-Methylation Processes

A study by Pennings and van Kempen (1981) explored the role of O-sulphate esters in directed O-methylation using rat liver enzyme preparations. They found that O-sulphate esters do not have a directing effect on O-methylation and concluded that O-methylation can precede O-sulphation but O-sulphation prevents further metabolism by O-methylation (Pennings & van Kempen, 1981).

Electronic Spectroscopy of Molecular Conformers

Ribblett, Sinclair, and Pratt (1997) utilized rotationally resolved fluorescence excitation spectroscopy to study molecular conformers of methyl-3-methoxybenzoic acid ester in gas phase. Their findings revealed unique electronic transition moments for each conformer, highlighting the complex electronic structure of such compounds (Ribblett, Sinclair, & Pratt, 1997).

Large-Scale Synthesis of Pharmaceutically Relevant Derivatives

Bänziger et al. (2000) presented an efficient and scalable synthesis method for a derivative of 3-Chloro-2-methoxybenzoic acid methyl ester, highlighting its significance in the preparation of compounds with pharmaceutical relevance (Bänziger et al., 2000).

Suzuki Cross-Coupling Reactions

Chaumeil, Signorella, and Drian (2000) reported on the cross-coupling reaction involving 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This work demonstrates the compound's utility in complex organic syntheses, particularly in the formation of biaryls (Chaumeil, Signorella, & Drian, 2000).

Metabolism by Anaerobic Bacteria

DeWeerd et al. (1988) investigated the metabolism of 3-methoxybenzoic acid (a related compound) by anaerobic bacteria, providing insights into the biological transformations of methoxylated benzoic acids. This research sheds light on the environmental fate and biodegradation pathways of similar compounds (DeWeerd, Saxena, Nagle, & Suflita, 1988).

Safety and Hazards

This compound is classified as harmful if swallowed and toxic if inhaled . It can cause skin and eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 3-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGISQRTPNLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxybenzoic acid methyl ester

Synthesis routes and methods

Procedure details

8.2 ml of methyl iodide is added to 10 g of 3-chlorosalicylic acid and 18 g of potassium carbonate in 88 ml of dimethylformamide, and the mixture is stirred overnight. It is diluted with water, extracted with ethyl acetate, the organic phase is dried (Na2SO4) and concentrated by evaporation. The residue is distilled on a bulb tube. 10 g of 3-chloro-2-methoxybenzoic acid methyl ester is obtained, boiling point 100° C./0.17 mbar.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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